

Technical Support Center: 5,6,2',3',4'-Pentamethoxyflavone Structure Resolution

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Compound of Interest

Compound Name: 5,6,2',3',4'-Pentamethoxyflavone

CAS No.: 113738-80-0

Cat. No.: B1254860

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Ticket ID: PMF-56234-XRD Status: Open Priority: High (Drug Discovery/SAR Analysis)

Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Structural Challenge

The resolution of 5,6,2',3',4'-pentamethoxyflavone is frequently stalled by two factors:

- **Conformational Disorder:** The 2'-methoxy group creates a steric clash with the chromone H3 or carbonyl oxygen, forcing a high torsion angle () between the B-ring and the A/C-ring system.[1] This often leads to static disorder in the crystal lattice.
- **Methyl Group Rotational Freedom:** With five methoxy groups, the electron density maps often show "smearing" around oxygen atoms, complicating the assignment of methyl hydrogen positions.

Module 1: Crystallization Troubleshooting

Objective: Obtain single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction) from a lipophilic polymethoxylated flavone.

Diagnostic Matrix: What does your sample look like?

Symptom	Probable Cause	Corrective Action
Oiling Out	Solvent evaporation is too fast; compound is too soluble in the chosen medium.[1]	Switch to Vapor Diffusion. Dissolve in minimal CHCl_3 ; diffuse Hexane or Pentane slowly at 4°C.
Microcrystalline Powder	Nucleation rate > Crystal growth rate.	Slowing nucleation: Use a binary solvent system (e.g., Acetone/Water 4:[1]1) and allow slow evaporation through a semi-permeable membrane (Parafilm with 1 pinhole).
Thin/Needle Clusters	Preferential growth along one axis (common in flavones).	Change Polarity: Add a small amount of Benzene or Toluene (if safety permits) to encourage growth in the other dimensions via stacking interactions.
Twinning (Split Spots)	Stacking faults due to planar slippage.	Recrystallize at Higher Temp: Try slow cooling from hot Ethanol (60°C Room Temp over 24h) to anneal the lattice.

Recommended Protocol: The "Anti-Solvent Layering" Method

For 2'-substituted flavones, standard evaporation often fails due to the twisted conformation inhibiting tight packing.[1]

- Dissolve 5 mg of 5,6,2',3',4'-PMF in 0.5 mL of Dichloromethane (DCM).
- Carefully layer 1.0 mL of Isopropanol on top using a syringe (do not mix).
- Seal tightly and store in a vibration-free dark zone at 18°C.

- Mechanism: The slow diffusion of isopropanol decreases solubility gradually, allowing the twisted B-ring to find its optimal packing energy minimum without kinetic trapping.

Module 2: Data Collection & Reduction

Objective: Mitigate weak diffraction and handle potential twinning.

Q: My diffraction spots are streaky. Is the crystal bad? A: Not necessarily. Streaking often indicates disorder in the stacking direction.

- Fix: Collect data at 100 K (Cryogenic). This freezes the rotation of the methoxy groups and reduces the thermal vibration of the B-ring, significantly sharpening high-angle reflections.[1]

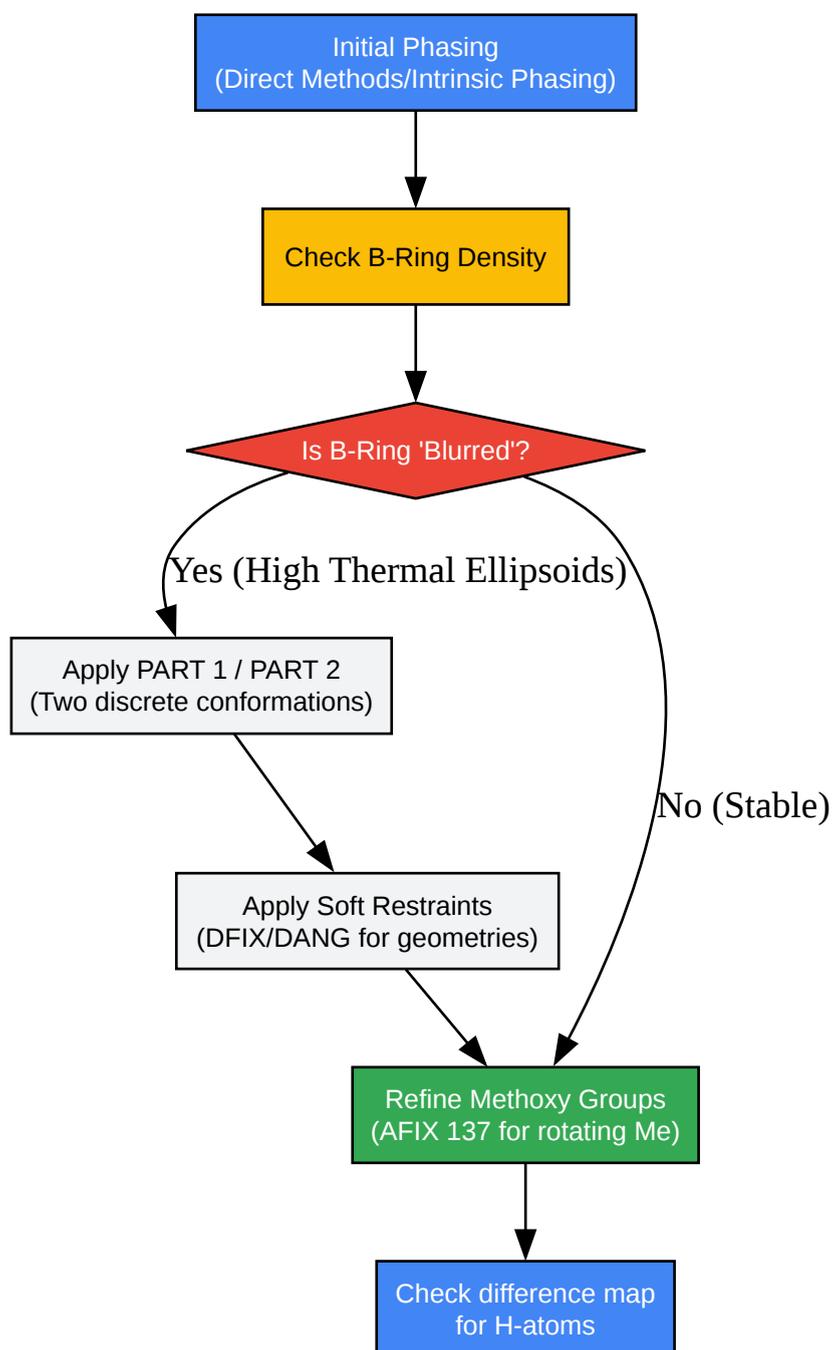
Q: The software suggests a high-symmetry space group, but the R-factor is stuck at 15%. A: You are likely facing Pseudo-symmetry.[1] The 2'-methoxy group breaks the symmetry that the rest of the planar molecule suggests.

- Fix: Force the solution in a lower symmetry group (e.g., try $P2_1/c$ instead of $C2/c$, or $P1$ instead of $P-1$). Look for systematic absences that are "almost" there but violated by weak reflections.

Module 3: Structure Refinement Strategy (SHELXL/OLEX2)

Objective: Resolve the electron density map for the 5 methoxy groups.

Workflow Visualization



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Caption: Decision logic for refining the disordered B-ring and methoxy groups in 5,6,2',3',4'-PMF.

Specific Refinement Commands (SHELXL Syntax)

- Handling the 2'-Methoxy Disorder: If the B-ring is flipping between two angles (common due to the 2'-OMe clash), model it as two parts.[1]
- Stabilizing Methyl Groups: Methoxy carbons often vibrate excessively. Use the AFIX 137 command (or AFIX 123 if rigid) to generate hydrogen positions based on the electron density of the oxygen, allowing the methyl group to rotate (idealized geometry).
- Restraining Geometry (If unstable): If the 5-OMe and 6-OMe groups are too close and refining poorly, apply a distance restraint:

Module 4: Validation & Reporting

Objective: Ensure your CIF (Crystallographic Information File) meets publication standards.

Critical Checkpoints for 5,6,2',3',4'-PMF:

- CheckCIF Alert Level B (Platon): You may get an alert about "Short Intermolecular Contacts."
 - Explanation: This is expected.[2] The methoxy hydrogens often pack very tightly in PMFs.
 - Response: Verify the H-atom placement.[1][2][3] If using AFIX, this is likely a real packing feature, not an error. Annotate this in the CIF validation response.
- Flack Parameter (If chiral space group): Even though the molecule is achiral, it might crystallize in a chiral space group (e.g., $P2_1$).
 - If Flack x

0.5, you have a racemic twin. Refine using the TWIN command with the appropriate matrix (usually $-1\ 0\ 0\ 0\ -1\ 0\ 0\ 0\ -1$).[1]

References

- Structure of Analogue (Sinensetin)
 - Title: Crystal structure of 5,6,3',4',5'-pentamethoxyflavone (Sinensetin analogue)[1]
 - Source: Zeitschrift für Kristallographie - New Crystal Structures (2024)[1]

- URL:[[Link](#)]
- Relevance: Provides baseline unit cell parameters for pentamethoxyflavones.
- Conformational Analysis of Ortho-Methoxylated Flavones
 - Title: Crystal and molecular structure of 2',4'-dimethoxyflavone[1]
 - Source: ResearchGate (Acta Crystallographica Section C)[2]
 - URL:[[Link](#)]
 - Relevance: Establishes the non-planar torsion angle caused by 2'-substitution.
- General PMF Crystallography
 - Title: Polymethoxylated Flavones: Structure, Synthesis, and Biological Activities[1][4]
 - Source: Cayman Chemical (Technical D)
 - Relevance: Solubility and stability data for crystalliz

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